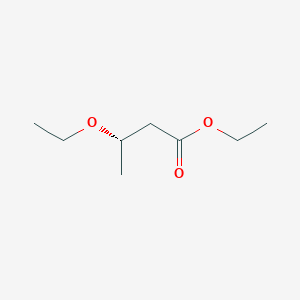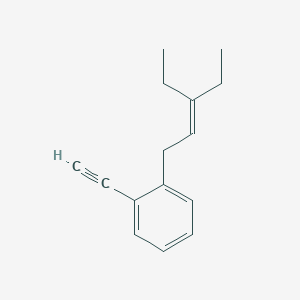
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is an organic compound characterized by its unique structure, which includes an ethylpent-2-en-1-yl group and an ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene typically involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone with similar structural features but different functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and similar alkyl side chains.
Uniqueness: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is unique due to its combination of an ethylpent-2-en-1-yl group and an ethynyl group attached to a benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
819871-64-2 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-(3-ethylpent-2-enyl)-2-ethynylbenzene |
InChI |
InChI=1S/C15H18/c1-4-13(5-2)11-12-15-10-8-7-9-14(15)6-3/h3,7-11H,4-5,12H2,1-2H3 |
Clave InChI |
FRZGEVLZTTWBLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC1=CC=CC=C1C#C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


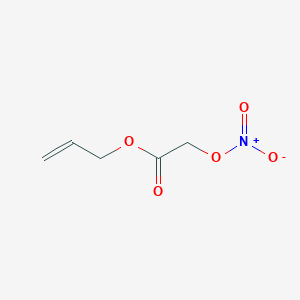
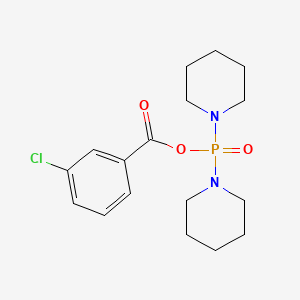
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
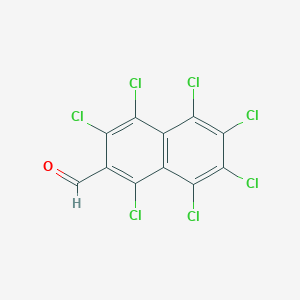
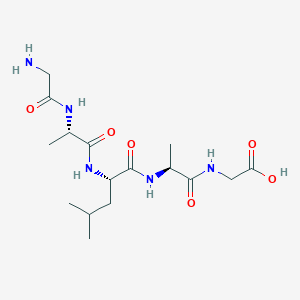
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
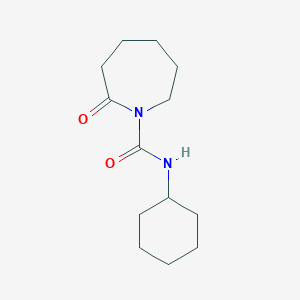
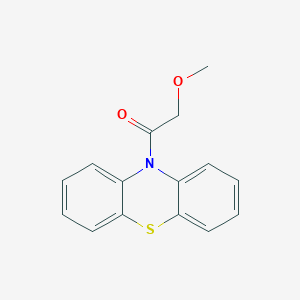
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)

![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
